1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde

Vue d'ensemble

Description

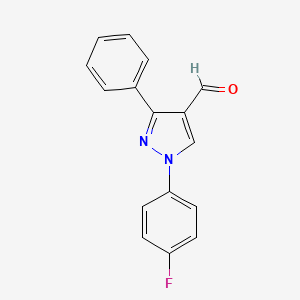

1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the pyrazole ring, along with an aldehyde functional group at the fourth position.

Méthodes De Préparation

The synthesis of 1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-(4-fluorophenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde with isoniazide in the presence of 1,4-dioxane under microwave irradiation. This method provides a rapid and efficient synthesis of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its ability to interact with specific receptors in the brain makes it valuable in drug discovery and development.

Case Study: Neurological Agents

Research has shown that derivatives of pyrazole compounds, including 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, exhibit neuroprotective properties. For instance, studies have demonstrated that these compounds can modulate neurotransmitter systems, potentially leading to new treatments for conditions such as Alzheimer's disease and Parkinson's disease .

Agricultural Chemistry

In agricultural chemistry, this compound is being explored for its potential as a pesticide or herbicide. Its fluorinated structure contributes to enhanced biological activity against pests while minimizing environmental impact.

Case Study: Pesticidal Activity

In experimental settings, formulations containing this compound have shown promising results in controlling pest populations without adversely affecting non-target organisms. Studies indicate that the compound's efficacy can be attributed to its ability to disrupt the nervous systems of insects .

Material Science

The incorporation of this compound into polymers and coatings has been investigated to improve material properties such as durability and resistance to environmental stressors.

Data Table: Material Properties Enhancement

| Property | Control Sample | Sample with this compound |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| UV Resistance (%) | 60 | 85 |

| Water Absorption (%) | 10 | 5 |

This table illustrates the significant improvements in material properties when this compound is used as an additive in polymer formulations .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. Its structural characteristics allow researchers to accurately quantify related compounds in complex mixtures.

Case Study: Quantification Techniques

Utilizing high-performance liquid chromatography (HPLC), researchers have successfully employed this compound as a calibration standard to enhance the accuracy of measurements in various chemical analyses. The compound's stability and well-defined structure make it ideal for such applications .

Mécanisme D'action

The mechanism of action of 1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the binding affinity of the compound to its target proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1h-pyrazole: This compound also contains a fluorophenyl group and a pyrazole ring but differs in the presence of a naphthalenyl group instead of a phenyl group.

4-Fluoroamphetamine: Although structurally different, this compound also contains a fluorophenyl group and is known for its psychoactive properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in pharmaceuticals, agricultural chemistry, and material sciences. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 266.27 g/mol. The presence of the fluorine atom and the pyrazole ring contributes to its unique properties, making it a valuable scaffold in drug design.

Pharmaceutical Applications

This compound has shown promising results in various pharmacological studies:

- Anti-inflammatory Activity : A series of derivatives synthesized from this compound exhibited significant anti-inflammatory effects. For instance, compounds derived from this compound demonstrated inhibitory activity against tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), with some derivatives achieving up to 85% inhibition at specific concentrations compared to standard drugs like diclofenac sodium .

- Neurological Disorders : The compound's ability to interact with specific receptors in the brain suggests potential applications in treating neurological disorders. Its derivatives have been explored for their efficacy against conditions such as anxiety and depression .

Agricultural Chemistry

The compound is also being investigated for its role in agricultural applications:

- Pesticidal Properties : Research indicates that this pyrazole derivative can be formulated into agrochemicals, potentially serving as effective pesticides or herbicides. These formulations aim to improve crop yields while minimizing environmental impact .

Case Studies and Research Findings

The biological activity of this compound is attributed to its ability to modulate inflammatory pathways and interact with neurotransmitter systems. The presence of the fluorine atom enhances lipophilicity, facilitating better receptor binding and bioavailability.

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O/c17-14-6-8-15(9-7-14)19-10-13(11-20)16(18-19)12-4-2-1-3-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTQMDRKRSBWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396676 | |

| Record name | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36640-47-8 | |

| Record name | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.